

Physicochemical properties of 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-chloro-2,5,6-trifluoropyridine

Cat. No.: B1273427

[Get Quote](#)

A-Technical-Guide-to-4-Amino-3-chloro-2,5,6-trifluoropyridine

An In-depth Technical Guide on the Physicochemical Properties of **4-Amino-3-chloro-2,5,6-trifluoropyridine** for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative with the CAS number 2693-57-4. This compound is a solid at room temperature and is characterized by a pyridine ring substituted with an amino group, a chlorine atom, and three fluorine atoms.^[1] The presence of the amino group imparts basicity and reactivity, while the halogen substituents influence its electrophilic character, solubility, and boiling point.^[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The core physicochemical properties of **4-Amino-3-chloro-2,5,6-trifluoropyridine** are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Property	Value	Reference
CAS Number	2693-57-4	[1][2]
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂	[1][2]
Molecular Weight	182.53 g/mol	[1][2]
Appearance	Powder	[1]
Melting Point	120-121 °C	[2]
Boiling Point	Data not available	
pKa	Data not available	
Solubility	Data not available	

Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine

A common synthetic route to **4-Amino-3-chloro-2,5,6-trifluoropyridine** involves the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[2] This amination reaction substitutes one of the fluorine atoms with an amino group to yield the final product.

[Click to download full resolution via product page](#)

Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for reproducibility and validation of results.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.^{[3][4][5]} A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.^{[3][5]}

Protocol:

- A small, finely ground sample of the compound is packed into a capillary tube to a height of 2-3 mm.^[6]
- The capillary tube is placed in a melting point apparatus.^[6]
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.^[3]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.^[3]

Spectroscopic Analysis

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like **4-Amino-3-chloro-2,5,6-trifluoropyridine**, the spectrum can be obtained using the KBr pellet method or as a thin solid film.^{[7][8]}

Protocol (KBr Pellet Method):

- Approximately 1-2 mg of the solid sample is finely ground.^[7]
- The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.^[7]
- The mixture is compressed in a die using a hydraulic press to form a transparent pellet.^[7]

- The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[7]
- Characteristic absorptions for primary amines (N-H stretch) are expected in the 3300-3400 cm^{-1} region.[9][10] The C-N stretching of aromatic amines typically appears between 1250 and 1335 cm^{-1} .[9][10]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the structure of a molecule.

Protocol:

- A small amount of the sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
- The solution is placed in an NMR tube.
- The ¹H NMR spectrum is acquired using an NMR spectrometer.[11]
- For aromatic amines, the chemical shifts of the amino protons are typically observed between 3 and 5 ppm.[9] The exact chemical shift can be influenced by the solvent and substituents on the aromatic ring. The addition of D₂O can be used to confirm the presence of the -NH₂ group, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2693-57-4: 4-amino-3-chloro-2,5,6-trifluoro-pyridine [cymitquimica.com]
- 2. 4-AMINO-3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2693-57-4 [m.chemicalbook.com]
- 3. almaaql.edu.iq [almaaql.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [Physicochemical properties of 4-Amino-3-chloro-2,5,6-trifluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273427#physicochemical-properties-of-4-amino-3-chloro-2-5-6-trifluoropyridine\]](https://www.benchchem.com/product/b1273427#physicochemical-properties-of-4-amino-3-chloro-2-5-6-trifluoropyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

